molecular formula C8H5NO2S B1365431 Thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 59944-76-2

Thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1365431
CAS No.: 59944-76-2
M. Wt: 179.2 g/mol
InChI Key: XGCSHAYMNOFFNA-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a pyridine ring fused together. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It has the molecular formula C8H5NO2S and a molecular weight of 179.2 g/mol .

Scientific Research Applications

Thieno[2,3-b]pyridine-2-carboxylic acid has numerous scientific research applications due to its unique chemical structure and properties. It is used in the synthesis of various heterocyclic compounds with pharmacological and biological activities. These compounds have shown potential as anticancer, antifungal, anti-inflammatory, and antiviral agents . Additionally, thieno[2,3-b]pyridine derivatives have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Safety and Hazards

Thieno[2,3-b]pyridine-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Mechanism of Action

Target of Action

Thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has been reported to have potential inhibitory effects on Pim-1 kinase . Pim-1 kinase is a type of enzyme that plays a crucial role in cell growth, survival, and differentiation. It is often overexpressed in various types of cancers, making it a promising target for anticancer drugs .

Mode of Action

It is believed to interact with its target, pim-1 kinase, and inhibit its activity . This inhibition can lead to a decrease in the proliferation of cancer cells and induce apoptosis, or programmed cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its inhibition of Pim-1 kinase. Pim-1 kinase is involved in several signaling pathways that regulate cell growth and survival. By inhibiting Pim-1 kinase, this compound may disrupt these pathways, leading to the suppression of cancer cell growth .

Pharmacokinetics

Its molecular weight (17920) and structure suggest that it may have favorable drug-like properties

Result of Action

The primary result of this compound’s action is the inhibition of Pim-1 kinase, which can lead to a decrease in cancer cell proliferation and an increase in apoptosis . This can potentially result in the reduction of tumor size and the prevention of cancer progression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound Moreover, the presence of other substances, such as proteins or other drugs, can also impact its action

Biochemical Analysis

Biochemical Properties

Thieno[2,3-b]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the notable interactions is with Pim-1 kinase, where this compound acts as an inhibitor . This inhibition is significant because Pim-1 kinase is involved in cell survival and proliferation pathways. Additionally, this compound has been shown to modulate multidrug resistance, making it a potential candidate for overcoming drug resistance in cancer therapy .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, this compound affects cell signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of Pim-1 kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that promote cell survival . Additionally, this compound can inhibit other enzymes involved in cellular metabolism, leading to altered metabolic flux and reduced energy production . These molecular interactions contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound’s stability and long-term effects are important considerations for its potential therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and decreased ATP production . Additionally, this compound can affect the tricarboxylic acid cycle by inhibiting enzymes such as succinate dehydrogenase . These interactions result in altered metabolic flux and changes in metabolite levels, contributing to the compound’s overall biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, this compound can localize in the nucleus, affecting gene expression by interacting with transcription factors and other nuclear proteins . These subcellular localization patterns provide insights into the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[2,3-b]pyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 2-thioxopyridine-3-carbonitrile with different reagents. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thieno[2,3-b]pyridine derivatives . Another method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bases such as potassium hydroxide and reducing agents like stannous chloride dihydrate . The reaction conditions often involve specific temperatures and solvents to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, the reaction with 2-thioxopyridine-3-carbonitrile can lead to the formation of thieno[2,3-b]pyridine derivatives .

Comparison with Similar Compounds

Thieno[2,3-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These compounds share a similar heterocyclic structure but differ in their specific ring fusion and functional groups. The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

List of Similar Compounds:

Properties

IUPAC Name

thieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCSHAYMNOFFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428153
Record name thieno[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59944-76-2
Record name Thieno[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59944-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name thieno[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[2,3-b]pyridine-2-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of compound 147-B (0.508 g, 2.63 mmol) in a mixture of MeOH (15 mL) and H2O (3 mL) was added 3N NaOH (1.9 mL, 5.66 mmol) and the reaction mixture was stirred at ambient temperature for 5 h. The solvent was evaporated under reduced pressure, the residue dissolved in H2O, and acidified with 1N HCl. The precipitate was filtered, washed with H2O, and dried under vacuum to afford compound 147-C as a white solid (0.366 g, 78%). MS: m/z 180.0 (MH+).
Quantity
0.508 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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